molecular formula C18H16O7 B3339230 Tenaxin I CAS No. 86926-52-5

Tenaxin I

Cat. No. B3339230
CAS RN: 86926-52-5
M. Wt: 344.3 g/mol
InChI Key: QCKBVAGWPBRRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenaxin I is a component extracted from Radix Scutellariae with neuraminidase inhibitory activity . It is a flavonoid, a class of plant secondary metabolites with a polyphenolic structure .


Synthesis Analysis

This compound is a naturally occurring compound found in Radix Scutellariae . The biosynthesis of this compound involves the methylation of flavones at the C6, C8, and C3′ positions to form mono-methoxyflavones .


Molecular Structure Analysis

The molecular formula of this compound is C18H16O7 . Its structure includes a benzopyranone and two phenyl rings .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.32 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Flavonoid Identification in Scutellaria araxensis

Tenaxin I, among other flavonoids, was identified in the dichloromethanolic fraction of Scutellaria araxensis roots and shoots. The presence of this compound contributes to the medicinal properties of S. araxensis, traditionally used in Iranian medicine for various diseases. This identification was possible through advanced analytical techniques like HPLC-PDA-ESI-MS^n (Gharari, Bagheri, & Sharafi, 2021).

Chemical Composition and Bioactivities in Gloiopeltis tenax

In a study on Gloiopeltis tenax, a marine alga, components including Tenaxin were extracted and analyzed for their antioxidant and antimicrobial activities. This research highlighted the potential of G. tenax, and by extension Tenaxin, as a natural antioxidant and antimicrobial agent in food processing (Zheng et al., 2012).

Tenax Adsorbent in Environmental Studies

Tenax, as an adsorbent material, has been used in environmental studies for understanding the bioavailability of contaminants. For example, it was employed to investigate the bioaccessibility of pyrethroids from soil and dust samples, providing insights into human exposure through oral ingestion of contaminated particles [(Wang, Lin, Taylor, & Gan, 2018)](https://consensus.app/papers/assessment-pyrethroid-bioaccessibility-particle-wang/3752ee607907552fba052422b901c287/?utm_source=chatgpt).

Role in Hippocampal Synaptic Transmission

Tenuigenin (TEN), a natural product which may be related to Tenaxin, was studied for its effect on hippocampal synaptic transmission. The study found that TEN enhances synaptic transmission by stimulating intracellular calcium in the brain, suggesting its potential role in cognitive enhancement and neuroprotection (Wei et al., 2015).

Mechanism of Action

Tenaxin I has been identified as a neuraminidase inhibitor . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, so inhibitors of this enzyme are often used as antiviral drugs .

Future Directions

Research on Tenaxin I and similar compounds is ongoing. Some studies suggest that this compound and other polymethoxylated 40-deoxyflavones exhibit stronger cytotoxicity than unmethylated baicalein in cancer cells apoptosis assays . This has inspired further exploration of the biosynthetic pathways and potential clinical applications of these compounds .

properties

IUPAC Name

5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-6-4-5-7-10(9)19)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKBVAGWPBRRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235973
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86926-52-5
Record name Tenaxin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086926525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenaxin I
Reactant of Route 2
Tenaxin I
Reactant of Route 3
Tenaxin I
Reactant of Route 4
Tenaxin I
Reactant of Route 5
Tenaxin I
Reactant of Route 6
Tenaxin I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.